molecular formula C15H15NO2 B5720846 N-cyclopropyl-3-methoxynaphthalene-2-carboxamide

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5720846
M. Wt: 241.28 g/mol
InChI Key: RDIDOILRSLXIDX-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropyl group may play a role in enhancing the compound’s binding affinity to its targets, while the methoxy and carboxamide groups may contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-hydroxy-2-naphthamide
  • N-cyclopropyl-3-methoxy-2-naphthamide
  • N-cyclopropyl-3-methoxy-1-naphthamide

Uniqueness

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopropyl-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-11-5-3-2-4-10(11)8-13(14)15(17)16-12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIDOILRSLXIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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